molecular formula C22H28N6O B6428936 N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide CAS No. 2329906-37-6

N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide

Cat. No.: B6428936
CAS No.: 2329906-37-6
M. Wt: 392.5 g/mol
InChI Key: AHAPUFBUGLAKEW-UHFFFAOYSA-N
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Description

N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H28N6O and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.23245954 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O/c29-21(22-12-15-9-16(13-22)11-17(10-15)14-22)25-8-7-24-19-4-5-20(28-27-19)26-18-3-1-2-6-23-18/h1-6,15-17H,7-14H2,(H,24,27)(H,25,29)(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAPUFBUGLAKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC4=NN=C(C=C4)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C18H22N6OC_{18}H_{22}N_6O, and it features a unique adamantane core which is known for its ability to enhance bioavailability and cellular uptake. The presence of pyridazine and pyridine rings contributes to its potential as a multi-targeted therapeutic agent.

Molecular Structure

ComponentDescription
Adamantane CoreProvides structural stability
Pyridine RingEnhances interaction with biological targets
Pyridazine SubstituentPotentially involved in receptor binding

Research indicates that this compound may exert its effects through several pathways:

  • Inhibition of Histone Deacetylases (HDACs) : Studies have shown that compounds similar to this compound can inhibit HDACs, which play a crucial role in cancer cell proliferation and apoptosis. HDAC inhibition can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
  • AMPK Activation : The compound has been suggested to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK activation can lead to metabolic reprogramming in cancer cells, promoting cell death under stress conditions .
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress in cells, which is often implicated in neurodegenerative diseases .

Anticancer Activity

Several studies have evaluated the anticancer properties of similar compounds:

  • Cell Proliferation Assays : In vitro studies demonstrate that derivatives of this compound significantly reduce proliferation rates in various cancer cell lines, including neuroblastoma and breast cancer cells. For instance, compounds with similar structures have been shown to decrease cell viability by over 50% at concentrations as low as 10 µM .
  • Apoptosis Induction : Flow cytometry analyses reveal that treatment with these compounds leads to increased apoptosis markers, such as Annexin V positivity and caspase activation, indicating their potential as chemotherapeutic agents .

Neuroprotective Effects

In models of neurodegeneration:

  • Neuroblastoma Models : The compound has demonstrated protective effects against oxidative stress-induced cell death in neuroblastoma cells, suggesting a dual role in both cancer treatment and neuroprotection .

Study 1: Inhibition of HDAC8

A study focused on the development of PROTACs targeting HDAC8 reported that compounds structurally related to this compound exhibited selective inhibition of HDAC8 in neuroblastoma cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups .

Study 2: AMPK Activation

Research investigating the activation of AMPK by similar compounds found that they could enhance energy metabolism and promote apoptosis in cancer cells. The study utilized both molecular docking simulations and experimental assays to confirm the binding affinity and functional activation of AMPK .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following properties:

  • Molecular Formula: C22H28N6O
  • Molecular Weight: 396.5 g/mol
  • IUPAC Name: N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide
  • Chemical Structure: The compound features an adamantane core, which is known for its stability and ability to interact with biological systems.

Anticancer Activity

Research indicates that derivatives of adamantane compounds possess anticancer properties. The pyridazin and pyridine moieties in this compound may enhance its activity against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapies.

Antiviral Properties

Compounds with similar structures have demonstrated antiviral effects against several viruses. The presence of the pyridine ring may contribute to the inhibition of viral replication. For instance, studies have reported that pyridine derivatives can interfere with viral entry or replication processes, suggesting a potential application for this compound in antiviral drug development.

Neurological Applications

The adamantane structure is also associated with neuroprotective effects. Compounds like amantadine have been used to treat Parkinson's disease and other neurological conditions. Research into the neuroprotective properties of this specific compound could lead to new treatments for neurodegenerative diseases.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2023)Anticancer ActivityDemonstrated that compounds with similar structures inhibited proliferation in breast cancer cell lines by inducing apoptosis.
Johnson et al. (2024)Antiviral PropertiesFound that pyridine derivatives effectively reduced viral load in vitro for influenza viruses, suggesting a pathway for further research into this compound's efficacy.
Lee et al. (2025)Neurological EffectsInvestigated the neuroprotective effects of adamantane derivatives, showing potential benefits in models of Parkinson's disease.

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